7-benzyl-N-(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
7-benzyl-N-(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique tricyclic structure
Properties
Molecular Formula |
C25H21N5O3 |
|---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
7-benzyl-N-(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C25H21N5O3/c1-16-9-10-21-28-23-20(25(32)29(21)14-16)12-19(24(31)27-13-18-8-5-11-33-18)22(26)30(23)15-17-6-3-2-4-7-17/h2-12,14,26H,13,15H2,1H3,(H,27,31) |
InChI Key |
NRQWHSYUBXBIFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CC4=CC=CC=C4)C(=O)NCC5=CC=CO5)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzyl-N-(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Tricyclic Core: This involves cyclization reactions that form the tricyclic structure.
Functional Group Modifications: Introduction of the benzyl, furan-2-ylmethyl, and other functional groups through substitution reactions.
Final Assembly: Coupling reactions to attach the carboxamide group.
The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
7-benzyl-N-(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring and other functional groups can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the imino and oxo groups.
Substitution: The benzyl and furan-2-ylmethyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
7-benzyl-N-(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-benzyl-N-(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
- **N-(Furan-2-ylmethyl)-6-imino-11-methyl-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide.
- **N-(Furan-2-ylmethyl)-7-(2-hydroxyethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide.
Uniqueness
The uniqueness of 7-benzyl-N-(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide lies in its specific functional groups and tricyclic structure, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various research and industrial applications.
Biological Activity
The compound 7-benzyl-N-(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule with potential biological activities that have been explored in various studies. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of . Its structure comprises multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C26H28N6O3 |
| Molecular Weight | 472.5 g/mol |
| IUPAC Name | N-benzyl-6-imino-13-methyl-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The binding involves:
- Hydrogen bonding
- Hydrophobic interactions
- Van der Waals forces
These interactions can modulate the activity of the target proteins, potentially leading to therapeutic effects.
Anticancer Properties
Recent studies have indicated that compounds similar to 7-benzyl-N-(furan-2-ylmethyl)-6-imino have shown significant anticancer activities through the inhibition of tubulin polymerization. This mechanism disrupts mitotic spindle formation in cancer cells, leading to cell cycle arrest and apoptosis.
Case Study: Tubulin Polymerization Inhibition
A structure–activity relationship (SAR) study demonstrated that modifications in the chemical structure could enhance potency against cancer cells while minimizing toxicity to normal cells .
Antimicrobial Activity
Research has suggested potential antimicrobial properties attributed to the presence of the furan moiety in its structure. Compounds with similar functional groups have been documented to exhibit activity against various bacterial strains.
Mutagenicity and Safety Profile
The safety profile of this compound has been assessed in various studies. Preliminary findings suggest that it may cause skin irritation and serious eye damage at high concentrations . Further toxicological evaluations are necessary to establish a comprehensive safety profile.
In Vitro Studies
In vitro studies have shown that the compound exhibits selective cytotoxicity against several cancer cell lines while sparing normal cells. The IC50 values for these studies indicate effective concentrations for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
